TMSPA functions as a silane coupling agent due to its unique molecular structure. It possesses two distinct functional groups:
This dual functionality allows TMSPA to bridge the gap between organic and inorganic materials, improving adhesion, compatibility, and mechanical properties in composite materials. For example, TMSPA can be used to:
TMSPA can be polymerized to form poly(TMSPA) films. These films exhibit interesting properties, including:
TMSPA can be incorporated into various hybrid materials, combining the properties of organic and inorganic components. These hybrid materials can exhibit unique functionalities:
N-[3-(Trimethoxysilyl)propyl]aniline is an organosilane compound characterized by the presence of both an amine group and a trimethoxysilyl group. Its chemical formula is C₁₂H₂₁NO₃Si, and it is identified by the CAS number 3068-76-6. This compound exhibits a dual functionality, allowing it to bond with both organic and inorganic materials, making it particularly valuable in various applications, including surface modification and as a coupling agent in composites .
TMSPA's mechanism of action depends on the intended application. Here are two key examples:
TMSPA can act as a coupling agent to bridge organic polymers and inorganic substrates. The amine group interacts with the organic polymer, while the hydrolyzed trimethoxysilyl group covalently bonds with the inorganic surface through siloxane linkages, enhancing adhesion and compatibility [].
TMSPA can be polymerized to form poly(TMPSA), a pH-sensitive material that exhibits electrochromic properties. When a voltage is applied, the oxidation state of the polymer changes, altering its color. This property allows for potential applications in displays and sensors [].
While specific biological activity data for N-[3-(Trimethoxysilyl)propyl]aniline is limited, compounds containing amine functionalities often exhibit biological interactions such as antimicrobial properties. The presence of the trimethoxysilyl group may enhance these properties by facilitating interactions with biological membranes or surfaces .
N-[3-(Trimethoxysilyl)propyl]aniline can be synthesized through several methods:
N-[3-(Trimethoxysilyl)propyl]aniline has diverse applications:
Interaction studies have shown that N-[3-(Trimethoxysilyl)propyl]aniline interacts effectively with silica particles. These interactions lead to improved mechanical properties and reduced interfacial adhesion energy when incorporated into rubber composites. Such studies highlight its role in enhancing material performance by modifying surface characteristics at the molecular level .
Several compounds share structural similarities with N-[3-(Trimethoxysilyl)propyl]aniline. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Type | Key Features |
---|---|---|
N-(Triethoxysilyl)propyl aniline | Organosilane | Similar coupling agent properties; less hydrophobic than trimethoxysilane derivatives. |
N-[3-(Aminopropyl)triethoxysilane | Organosilane | More reactive amine; used primarily in surface treatments but less hydrophobic. |
3-Aminopropyltriethoxysilane | Organosilane | Lacks aromatic character; used mainly for adhesion but offers different mechanical properties. |
N-[3-(Trimethoxysilyl)propyl]aniline stands out due to its unique combination of hydrophobicity from the trimethoxysilyl group and reactivity from the aniline moiety, making it particularly effective for applications requiring strong adhesion and surface modification capabilities .
The compound is systematically named N-(3-(trimethoxysilyl)propyl)aniline according to IUPAC rules. Common synonyms include:
The molecular formula is C₁₂H₂₁NO₃Si, with a molar mass of 255.39 g/mol.
Property | Value/Descriptor | Source |
---|---|---|
SMILES | COSi(OC)OC | |
InChI Key | KBJFYLLAMSZSOG-UHFFFAOYSA-N | |
Hydrogen bond donors | 1 (amine group) | |
Topological polar SA | 39.7 Ų |
The molecule features three hydrolyzable methoxy groups attached to silicon, a propyl spacer, and a terminal aniline group.
N-[3-(Trimethoxysilyl)propyl]aniline is an organosilane compound that represents a unique class of molecules combining both organic aniline functionality and inorganic silane chemistry [1] [2]. The compound possesses a molecular formula of C₁₂H₂₁NO₃Si with a molecular weight of 255.39 grams per mole [1] [3] [4]. The structure consists of three distinct functional regions: an aniline moiety (phenylamine group), a three-carbon propyl linker chain, and a trimethoxysilyl terminal group [1] [5].
The molecular architecture features a benzene ring connected to a nitrogen atom, which is subsequently bonded to a propyl chain terminating in a silicon atom surrounded by three methoxy groups [2] [6]. This structural arrangement classifies the compound as a bifunctional organosilane coupling agent, possessing both hydrolyzable alkoxy groups and an organic functional group capable of interacting with organic polymers [6].
The International Union of Pure and Applied Chemistry nomenclature for this compound follows established rules for organosilicon compounds [4] [7]. The preferred International Union of Pure and Applied Chemistry name is N-(3-trimethoxysilylpropyl)aniline, which systematically describes the substitution pattern on the aniline nitrogen [4]. An alternative accepted International Union of Pure and Applied Chemistry name is N-[3-(Trimethoxysilyl)propyl]aniline, which uses bracket notation to clearly delineate the trimethoxysilyl substituent [1] [5] [8].
The systematic name according to Chemical Abstracts Service nomenclature rules is Benzenamine, N-[3-(trimethoxysilyl)propyl]-, which follows the convention of naming the parent structure (benzenamine) followed by the substituent description [5]. This nomenclature approach emphasizes the aniline core structure while specifying the nature and position of the silane-containing substituent [7] [9].
The compound is frequently referred to by its descriptive common name, Trimethoxy[3-(phenylamino)propyl]silane, which highlights both the trimethoxysilane functionality and the phenylamine group [1] [5]. This naming convention is particularly prevalent in industrial and commercial contexts where the functional properties take precedence over systematic nomenclature [10].
Various trade names have been assigned to this compound by different manufacturers, including Y-9669, CFS-8766, and SZ-6083 [3] [5]. These alphanumeric designations are commonly used in commercial formulations and technical data sheets, particularly in the silane coupling agent industry [11] [12].
The compound is registered under Chemical Abstracts Service number 3068-76-6, which serves as its unique chemical identifier in scientific databases [1] [3] [4]. The European Inventory of Existing Commercial Chemical Substances number is 221-328-2, indicating its recognition and registration within European chemical commerce [3].
The linear formula representation is C₆H₅NH(CH₂)₃Si(OCH₃)₃, which provides a condensed structural description emphasizing the connectivity between the phenyl group, nitrogen atom, propyl chain, and trimethoxysilyl terminus [1] [8]. The Simplified Molecular Input Line Entry System notation is COSi(OC)OC, offering a machine-readable structural representation [1] [2].
The International Chemical Identifier string for N-[3-(Trimethoxysilyl)propyl]aniline is InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3, which provides a standardized method for representing the molecular structure [1] [2]. The corresponding International Chemical Identifier Key is KBJFYLLAMSZSOG-UHFFFAOYSA-N, serving as a hashed version of the full International Chemical Identifier string for database indexing purposes [1] [2].
Type of Name | Name/Formula | Reference |
---|---|---|
International Union of Pure and Applied Chemistry Name | N-(3-trimethoxysilylpropyl)aniline | [4] |
Alternative International Union of Pure and Applied Chemistry Name | N-[3-(Trimethoxysilyl)propyl]aniline | [1] [5] [8] |
Systematic Name | Benzenamine, N-[3-(trimethoxysilyl)propyl]- | [5] |
Common Name | Trimethoxy[3-(phenylamino)propyl]silane | [1] [5] |
Trade Names | Y-9669, CFS-8766, SZ-6083 | [3] [5] |
Chemical Abstract Service Name | N-[3-(Trimethoxysilyl)propyl]aniline | [3] |
Linear Formula | C₆H₅NH(CH₂)₃Si(OCH₃)₃ | [1] [8] |
Simplified Molecular Input Line Entry System | COSi(OC)OC | [1] [2] |
International Chemical Identifier | InChI=1S/C12H21NO3Si/c1-14-17(15-2,16-3)11-7-10-13-12-8-5-4-6-9-12/h4-6,8-9,13H,7,10-11H2,1-3H3 | [1] [2] |
International Chemical Identifier Key | KBJFYLLAMSZSOG-UHFFFAOYSA-N | [1] [2] |
The compound exhibits numerous synonymous names reflecting different naming conventions and applications [5]. These include (3-Anilinopropyl)trimethoxysilane and [3-(Phenylamino)propyl]trimethoxysilane, which emphasize the aniline substitution pattern [1] [5]. Industrial literature frequently employs terms such as N-Phenyl-3-aminopropyltrimethoxysilane and N-Phenylaminopropyltrimethoxysilane [3] [5].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₂H₂₁NO₃Si | [1] [3] [4] |
Molecular Weight | 255.39 g/mol | [1] [3] [4] |
Chemical Abstracts Service Number | 3068-76-6 | [1] [3] [4] |
European Inventory of Existing Commercial Chemical Substances Number | 221-328-2 | [3] |
Physical State (20°C) | Liquid | [13] |
Appearance | Colorless to pale yellow transparent liquid | [11] |
Melting Point | <0°C | [3] [14] |
Boiling Point | 310°C | [1] [3] |
Density | 1.07 g/mL at 25°C | [1] [3] |
Refractive Index | n₂₀/D 1.506 | [1] [3] |
Flash Point | >230°F (>110°C) | [3] |
Water Solubility | 993-1000000 mg/L at 20°C | [3] |
Moisture Sensitivity | Moisture Sensitive | [3] |
Predicted pKa | 5.02±0.50 | [3] |
N-[3-(Trimethoxysilyl)propyl]aniline belongs to the class of aminosilane coupling agents, characterized by the presence of both amino functionality and hydrolyzable silane groups [2] [6]. The molecule contains a secondary amine group (-NH-) connecting the phenyl ring to the propyl chain, distinguishing it from primary aminosilanes [15]. The trimethoxysilyl group (-Si(OCH₃)₃) provides hydrolyzable functionality essential for surface modification applications [6].
Corrosive;Irritant